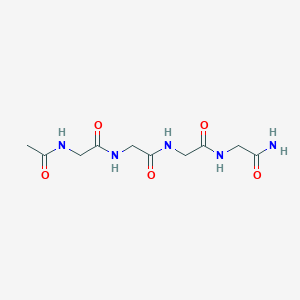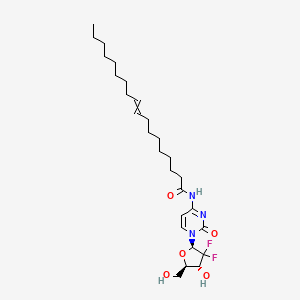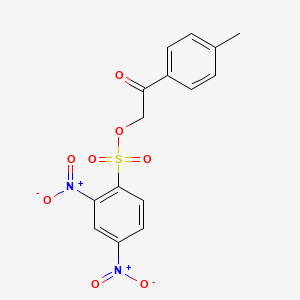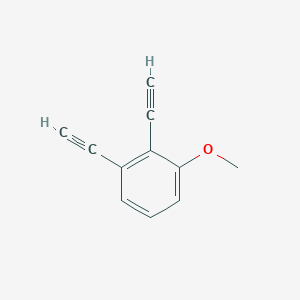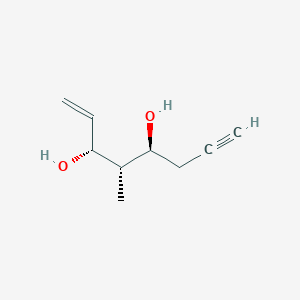![molecular formula C33H26N6O2 B14240501 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine CAS No. 497182-10-2](/img/structure/B14240501.png)
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its multiple pyridine rings
Vorbereitungsmethoden
The synthesis of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the reaction of 2,6-dipyridin-2-ylpyridine with an appropriate alkylating agent to introduce the propoxy group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Wirkmechanismus
The mechanism of action of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions. The multiple pyridine rings act as binding sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating reactions such as hydrogen evolution or oxidation-reduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine include:
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: This compound also features multiple pyridine rings and is used in similar applications, such as forming metal complexes for catalysis.
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol: Another related compound with a similar structure, used in coordination chemistry and materials science.
4’-(4-Aminophenyl)-2,2’6’,2’'-terpyridine: This compound is used in the synthesis of advanced materials and has applications in supramolecular chemistry.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic properties and binding capabilities, making it highly versatile for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
497182-10-2 |
|---|---|
Molekularformel |
C33H26N6O2 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C33H26N6O2/c1-5-14-34-26(10-1)30-20-24(21-31(38-30)27-11-2-6-15-35-27)40-18-9-19-41-25-22-32(28-12-3-7-16-36-28)39-33(23-25)29-13-4-8-17-37-29/h1-8,10-17,20-23H,9,18-19H2 |
InChI-Schlüssel |
KKHLYMSUQQOYIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCOC4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


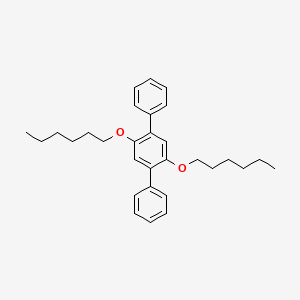
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
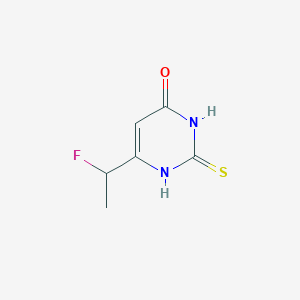
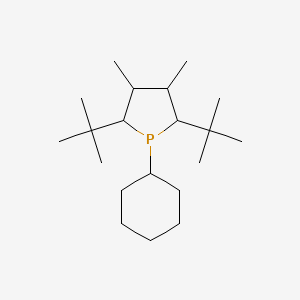
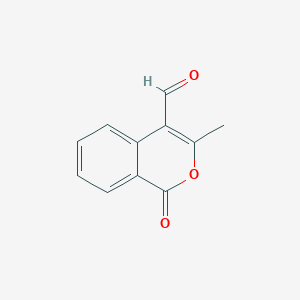
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
